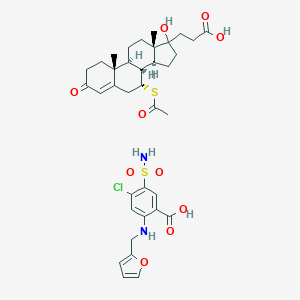
Lasilacton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lasilacton, also known as this compound, is a useful research compound. Its molecular formula is C36H45ClN2O10S2 and its molecular weight is 765.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Furosemide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Edema
Lasilacton is indicated for managing resistant edema associated with:
- Congestive Heart Failure : It helps reduce fluid overload, improving heart function and alleviating symptoms like shortness of breath.
- Hepatic Cirrhosis : The drug aids in controlling fluid retention due to portal hypertension.
- Nephrotic Syndrome : It assists in managing edema resulting from kidney disorders.
Clinical Findings :
A study involving 30 patients with mild-to-moderate essential hypertension showed significant reductions in blood pressure after one week of treatment with this compound, demonstrating its efficacy in managing fluid retention and hypertension .
Management of Hypertension
This compound is particularly effective in patients with secondary hyperaldosteronism, where traditional diuretics may fail to control blood pressure adequately. It is recommended when titration with individual components does not yield satisfactory results.
Case Study Insights :
Patients treated with this compound exhibited sustained reductions in both systolic and diastolic blood pressure over a year, with minimal metabolic disturbances noted .
Safety Profile and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Electrolyte disturbances (e.g., hyponatremia, hypokalemia)
- Dehydration
- Orthostatic hypotension
- Increased urination
Monitoring electrolyte levels is crucial during treatment to mitigate these risks .
Comparative Efficacy
| Drug Component | Type | Primary Use | Key Benefits |
|---|---|---|---|
| Furosemide | Loop Diuretic | Edema, Hypertension | Rapid action; effective diuresis |
| Spironolactone | Potassium-Sparing Diuretic | Heart Failure, Edema | Maintains potassium levels; reduces morbidity |
Propiedades
Número CAS |
124199-68-4 |
|---|---|
Fórmula molecular |
C36H45ClN2O10S2 |
Peso molecular |
765.3 g/mol |
Nombre IUPAC |
3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |
Clave InChI |
ABIRIUVBSAQPBC-ATJCWOKCSA-N |
SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
SMILES isomérico |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
SMILES canónico |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Sinónimos |
lasilacton |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















